molecular formula C6H12NO3P B14622173 2-Cyanopropan-2-yl methyl methylphosphonate CAS No. 58264-01-0

2-Cyanopropan-2-yl methyl methylphosphonate

Cat. No.: B14622173
CAS No.: 58264-01-0
M. Wt: 177.14 g/mol
InChI Key: PKKSEDBPTDONIN-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl methyl methylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a cyanide group and a phosphonate group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl methyl methylphosphonate typically involves the reaction of a suitable phosphonate precursor with a cyanide source. One common method is the reaction of methyl methylphosphonate with a cyanide reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the cyanide group onto the phosphonate precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl methyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.

    Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyanopropan-2-yl methyl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl methyl methylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The phosphonate group may also interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Another organophosphorus compound with similar reactivity.

    2-Cyanopropan-2-yl ethyl methylphosphonate: A structurally related compound with an ethyl group instead of a methyl group.

Uniqueness

2-Cyanopropan-2-yl methyl methylphosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

58264-01-0

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

IUPAC Name

2-[methoxy(methyl)phosphoryl]oxy-2-methylpropanenitrile

InChI

InChI=1S/C6H12NO3P/c1-6(2,5-7)10-11(4,8)9-3/h1-4H3

InChI Key

PKKSEDBPTDONIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OP(=O)(C)OC

Origin of Product

United States

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